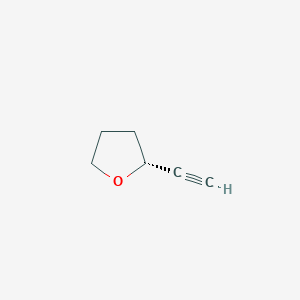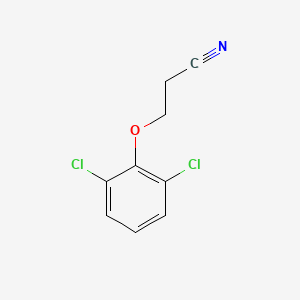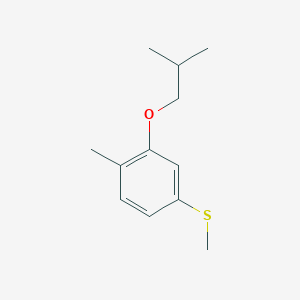
(2R)-2-Ethynyltetrahydro-furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Ethynyloxolane is an organic compound characterized by the presence of an ethynyl group attached to the second carbon of an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Ethynyloxolane typically involves the reaction of oxolane derivatives with ethynylating agents under controlled conditions. One common method is the alkylation of oxolane with ethynyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of (2R)-2-Ethynyloxolane may involve continuous flow processes to ensure high yield and purity. Catalytic methods using transition metal catalysts such as palladium or copper can also be employed to facilitate the ethynylation process. These methods are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-Ethynyloxolane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: Hydrogenation of the ethynyl group can yield saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like organolithium or Grignard reagents can be used under anhydrous conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of ethyl-substituted oxolanes.
Substitution: Formation of various substituted oxolanes depending on the nucleophile used.
Applications De Recherche Scientifique
(2R)-2-Ethynyloxolane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceuticals with unique structural motifs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2R)-2-Ethynyloxolane involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, making (2R)-2-Ethynyloxolane a valuable tool in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-Ethynyloxolane: The enantiomer of (2R)-2-Ethynyloxolane, differing in the spatial arrangement of atoms.
2-Ethynyl-1,3-dioxolane: A structurally similar compound with a dioxolane ring instead of an oxolane ring.
2-Ethynyl-THF: A tetrahydrofuran derivative with an ethynyl group.
Uniqueness
(2R)-2-Ethynyloxolane is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it distinct from its enantiomers and other structurally similar compounds, providing unique opportunities for research and application.
Propriétés
Formule moléculaire |
C6H8O |
|---|---|
Poids moléculaire |
96.13 g/mol |
Nom IUPAC |
(2R)-2-ethynyloxolane |
InChI |
InChI=1S/C6H8O/c1-2-6-4-3-5-7-6/h1,6H,3-5H2/t6-/m0/s1 |
Clé InChI |
DPVDWZKEDJNHKJ-LURJTMIESA-N |
SMILES isomérique |
C#C[C@H]1CCCO1 |
SMILES canonique |
C#CC1CCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate](/img/structure/B13082569.png)





![1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13082619.png)


![1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13082630.png)



